Furo[3,4-f][1,3]benzoxazole is a heterocyclic compound characterized by a fused benzoxazole and furan structure. Its molecular formula is , indicating the presence of nitrogen and oxygen within its ring system. This compound exhibits notable structural features that contribute to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The benzoxazole moiety is known for its ability to intercalate with DNA, suggesting potential roles in biological systems and therapeutic applications .
The biological activity of furo[3,4-f][1,3]benzoxazole has garnered interest due to its potential interactions with biomolecules. Studies indicate that compounds containing benzoxazole moieties can intercalate with DNA, disrupting replication and transcription processes. This property suggests that furo[3,4-f][1,3]benzoxazole may exhibit anticancer activity by inhibiting tumor cell proliferation. Additionally, it may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections .
The synthesis of furo[3,4-f][1,3]benzoxazole typically involves multi-step organic synthesis techniques. Common methods include:
Furo[3,4-f][1,3]benzoxazole has potential applications in several areas:
Research into the interactions of furo[3,4-f][1,3]benzoxazole with biological targets is crucial for understanding its mechanism of action. Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in cellular signaling pathways. For instance, its ability to inhibit specific phosphodiesterases could make it valuable in treating neurological disorders by enhancing cyclic nucleotide signaling pathways .
Furo[3,4-f][1,3]benzoxazole shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole | Contains naphthalene fused with benzoxazole | Notable fluorescent properties and antimicrobial activity |
| N-{4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide | Sulfonamide derivative with benzoxazole | Potential apoptosis inducer in cancer cells |
| Benzothiazole derivatives | Thiazole ring fused with benzene | Known for antibacterial properties and enzyme inhibition |
Furo[3,4-f][1,3]benzoxazole stands out due to its unique combination of a fused benzoxazole and furan structure. This configuration imparts distinct chemical reactivity and photophysical properties that differentiate it from other similar compounds. Its potential applications in pharmaceuticals and materials science further highlight its significance in ongoing research and development efforts .
Furo[3,4-f] [1] [3]benzoxazole possesses the molecular formula C9H5NO2, indicating a compact aromatic structure with nine carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms [1]. The molecular weight is precisely 159.14 grams per mole, with an exact mass of 159.032028402 daltons [1]. These parameters reflect the compound's highly unsaturated nature and aromatic character.
The structural characteristics of furo[3,4-f] [1] [3]benzoxazole are defined by its tricyclic fused ring system [1]. The compound features three distinct aromatic rings: a central benzene ring fused with both a furan ring and a benzoxazole ring system [36]. This arrangement creates a planar, highly conjugated structure that contributes to its stability and unique electronic properties [25]. The presence of heteroatoms introduces electron-withdrawing effects that influence the compound's reactivity patterns [39].
Table 1: Molecular Properties of Furo[3,4-f] [1] [3]benzoxazole
| Parameter | Value | Computation Method | Reference |
|---|---|---|---|
| Molecular Formula | C9H5NO2 | Structure Analysis | [1] |
| Molecular Weight (g/mol) | 159.14 | PubChem 2.2 | [1] |
| Exact Mass (Da) | 159.032028402 | PubChem 2.2 | [1] |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 | [1] |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 | [1] |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 | [1] |
| XLogP3-AA | 2.1 | XLogP3 3.0 | [1] |
The heterocyclic nature of furo[3,4-f] [1] [3]benzoxazole places it within the category of aromatic compounds that exhibit enhanced stability due to electron delocalization across the fused ring system [24] [39]. The aromatic character is particularly pronounced due to the planar geometry and the presence of conjugated pi-electron systems throughout the molecule [25]. The compound's structural rigidity, evidenced by zero rotatable bonds, contributes to its well-defined three-dimensional conformation [1].
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as "furo[3,4-f] [1] [3]benzoxazole" [1]. This naming convention follows established IUPAC principles for fused heterocyclic systems, where the nomenclature reflects both the structural components and their specific fusion patterns [29] [30].
The systematic classification of furo[3,4-f] [1] [3]benzoxazole places it within the category of fused benzoxazole derivatives [31]. According to IUPAC naming rules for heterocyclic compounds, the name structure indicates that the furan ring is fused to the benzoxazole system at positions 3 and 4 of the furan ring and position f of the benzoxazole framework [29]. This systematic approach ensures unambiguous identification of the compound's structure [30].
Table 2: Nomenclature and Classification Data
| Classification Parameter | Value | Authority | Reference |
|---|---|---|---|
| IUPAC Name | furo[3,4-f] [1] [3]benzoxazole | Lexichem TK 2.7.0 | [1] |
| Chemical Class | Fused Heterocyclic Compound | IUPAC Classification | [29] |
| Subclass | Benzoxazole Derivative | Chemical Taxonomy | [31] |
| Ring System Type | Tricyclic Aromatic | Structure Analysis | [36] |
| Heteroatom Content | Nitrogen, Oxygen (Dual) | Elemental Analysis | [24] |
The compound's systematic classification within chemical databases follows hierarchical taxonomic principles [33]. It is categorized as a heterocyclic aromatic compound containing both nitrogen and oxygen heteroatoms [36]. The fused ring system classification specifically identifies it as a member of the benzoxazole family with additional furan ring fusion [24].
Alternative nomenclature systems recognize several synonyms for this compound, including "Isobenzofuro[5,6-d]oxazole" and variations in the numbering system designation [1]. These alternative names reflect different approaches to systematic nomenclature but refer to the identical molecular structure [30].
Table 3: Database Identifiers and Registry Numbers
| Database/Registry | Identifier | Description | Reference |
|---|---|---|---|
| CAS Registry Number | 130700-87-7 | Chemical Abstracts Service | [1] |
| PubChem CID | 45120274 | PubChem Database Identifier | [1] |
| DSSTox Substance ID | DTXSID20668969 | EPA DSSTox Database | [1] [18] |
| Wikidata ID | Q82589316 | Wikidata Chemical Entity | [1] |
| ChemBLink Database | Multiple Entries | Commercial Supplier Database | [9] |
The PubChem Compound Identifier (CID) 45120274 provides comprehensive access to structural, physical, and chemical property data maintained by the National Center for Biotechnology Information [1]. This database entry was created on April 23, 2010, and has been regularly updated, with the most recent modification recorded on June 7, 2025 [1].
The DSSTox Substance ID DTXSID20668969 connects the compound to the Environmental Protection Agency's Distributed Structure-Searchable Toxicity database [1] [18]. This identifier facilitates access to environmental and toxicological data relevant to chemical risk assessment [18]. The DSSTox database provides high-quality chemical structure alignment with associated data for predictive modeling applications [18].
Additional database identifiers include the Wikidata entity Q82589316, which provides semantic web connectivity and cross-referencing capabilities [1]. These multiple identifier systems ensure comprehensive database coverage and facilitate interdisciplinary research applications [22].
The International Chemical Identifier (InChI) for furo[3,4-f] [1] [3]benzoxazole is represented as: InChI=1S/C9H5NO2/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H [1]. This standardized notation provides a unique, machine-readable representation of the compound's structure that enables precise database searching and structural comparison [16] [17].
The InChIKey, derived from the full InChI string, is designated as OAOZEGIAHWTUOM-UHFFFAOYSA-N [1]. This hashed representation provides a fixed-length identifier suitable for database indexing while maintaining uniqueness [16]. The InChIKey facilitates rapid database queries and structural matching across different chemical information systems [17].
Table 4: Chemical Representation Systems
| Notation System | Representation | Generation Method | Reference |
|---|---|---|---|
| InChI | InChI=1S/C9H5NO2/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H | InChI 1.07.0 | [1] |
| InChIKey | OAOZEGIAHWTUOM-UHFFFAOYSA-N | InChI 1.07.0 | [1] |
| SMILES (Canonical) | C1=C2C(=CC3=COC=C31)OC=N2 | OEChem 2.3.0 | [1] |
| SMILES (Alternative) | c1c2cocc2cc3c1nco3 | Database Variant | [9] |
The Simplified Molecular Input Line Entry System notation provides an alternative linear representation of the molecular structure [16] [17]. The canonical SMILES string for furo[3,4-f] [1] [3]benzoxazole is C1=C2C(=CC3=COC=C31)OC=N2, generated using OEChem 2.3.0 software [1]. This notation explicitly represents the connectivity and aromaticity of the fused ring system [16].
An alternative SMILES representation, c1c2cocc2cc3c1nco3, demonstrates the flexibility of SMILES notation while maintaining structural equivalence [9]. Both SMILES representations accurately describe the compound's connectivity, though they differ in their specific atom ordering and representation conventions [17] [21].
The SMILES notation effectively captures the aromatic nature of the compound through the use of lowercase letters for aromatic atoms [16]. The notation clearly delineates the three fused rings and their respective heteroatom positions, providing a compact yet comprehensive structural description [17].
Chemical structure depiction of furo[3,4-f] [1] [3]benzoxazole follows established conventions for representing fused heterocyclic systems [19]. The compound is typically depicted as a planar structure with three fused aromatic rings arranged in a linear fashion [1]. Standard chemical drawing conventions employ specific symbols and formatting to represent the heteroatoms and their bonding patterns [19].
The structural representation emphasizes the aromatic character through the use of alternating single and double bond notation or through the representation of delocalized pi-electron systems [19]. The nitrogen and oxygen heteroatoms are explicitly shown with their appropriate valencies and lone pair representations where relevant [19].
Table 5: Structure Depiction Parameters
| Depiction Element | Convention | Standard Practice | Reference |
|---|---|---|---|
| Ring System | Planar Arrangement | Aromatic Representation | [19] |
| Heteroatom Display | Explicit Labeling | N, O Atom Symbols | [19] |
| Bond Representation | Alternating or Aromatic | Pi-System Delocalization | [19] |
| Stereochemistry | Not Applicable | Planar Molecule | [19] |
Contemporary structure depiction software utilizes standardized algorithms to generate consistent visual representations [19]. The two-dimensional structural formula clearly illustrates the connectivity between atoms while maintaining chemical accuracy [19]. Three-dimensional conformational representations provide additional insight into the compound's spatial arrangement and potential intermolecular interactions [1].
The structure depiction conventions ensure universal interpretability across different chemical communication platforms [19]. These standardized approaches facilitate clear communication of structural information in scientific literature, patents, and database systems [19]. The visual representation serves as a complement to the linear notation systems, providing immediate structural recognition for researchers [19].
The molecular architecture of Furo[3,4-f] [2]benzoxazole represents a sophisticated example of heterocyclic fusion, combining the structural features of both benzoxazole and furan ring systems into a single, planar aromatic framework. This compound exhibits a molecular formula of C₉H₅NO₂ with a molecular weight of 159.14 g/mol, indicating a compact yet structurally complex heterocyclic system [3].
The benzoxazole moiety forms the foundational structural unit of this fused system, contributing both nitrogen and oxygen heteroatoms to the overall molecular framework. The benzoxazole component exhibits characteristic structural parameters that have been extensively studied through both experimental crystallographic techniques and theoretical density functional theory calculations [4] [5].
The benzoxazole ring system demonstrates remarkable planarity, with typical deviation from planarity remaining below 0.02 Å in most crystallographic studies [6] [7]. This planar configuration is essential for the electronic delocalization throughout the molecule and contributes significantly to the overall stability of the fused ring system. The oxygen-carbon-nitrogen angle within the oxazole portion typically ranges from 103° to 108°, while the carbon-nitrogen-carbon angles generally fall within 110° to 115° [4] [8].
Bond length analysis reveals that the carbon-oxygen bonds in the benzoxazole component typically range from 1.37 to 1.44 Å, while the carbon-nitrogen bonds exhibit lengths of 1.32 to 1.42 Å [4] [9]. These values are consistent with the aromatic character of the system and the partial double bond character resulting from resonance delocalization. The nitrogen-carbon double bond characteristic of the oxazole ring typically measures between 1.30 and 1.32 Å, indicating significant double bond character [10].
Density functional theory calculations using various basis sets, including B3LYP/6-311++G(d,p) and B3LYP/6-31G*, consistently demonstrate that the calculated bond lengths and angles are remarkably close to experimental values obtained through X-ray crystallographic analysis [4] [5] [8]. The excellent agreement between theoretical and experimental data validates the reliability of computational approaches for predicting structural parameters in benzoxazole derivatives.
The furan ring component integrates seamlessly with the benzoxazole system through fusion at the [3,4-f] position, creating a unique tricyclic arrangement that significantly influences the overall molecular geometry and electronic properties. The furan ring contributes additional oxygen heteroatom functionality while maintaining the aromatic character essential for molecular stability [11].
The furan ring exhibits characteristic structural parameters that are well-documented in the literature. Carbon-oxygen bond lengths in furan typically range from 1.36 to 1.38 Å, while carbon-carbon double bonds measure between 1.34 and 1.36 Å [12] [11]. The carbon-carbon single bonds in the furan ring are generally longer, ranging from 1.43 to 1.45 Å, reflecting the alternating single and double bond character within the five-membered ring system.
The oxygen-carbon-carbon bond angles in the furan component typically range from 106° to 108°, while the carbon-carbon-carbon angles generally fall between 105° and 107° [11]. These angular parameters contribute to the slight deviation from perfect planarity that is characteristic of five-membered ring systems, although the overall furan ring remains essentially planar with minimal puckering.
The [3,4-f] fusion pattern creates a specific geometric arrangement where the furan ring shares two carbon atoms with the benzene portion of the benzoxazole system. This fusion mode results in a linear extension of the aromatic system rather than an angular arrangement, contributing to the overall planarity and extended conjugation of the molecule. The fusion significantly influences the electronic distribution throughout the molecule, creating unique electronic properties that distinguish this compound from other benzoxazole derivatives.
Comprehensive bond length and angle analysis of Furo[3,4-f] [2]benzoxazole reveals the intricate structural relationships that govern molecular stability and reactivity. Experimental crystallographic data, when available, provides the most accurate structural parameters, while theoretical calculations offer valuable insights into the electronic factors influencing molecular geometry [4] [5] [8].
| Bond Type | Typical Length (Å) | Standard Deviation | Reference Method |
|---|---|---|---|
| C-O (benzoxazole) | 1.382-1.395 | ±0.003 | X-ray crystallography |
| C-N (benzoxazole) | 1.317-1.324 | ±0.002 | X-ray crystallography |
| C=N (oxazole) | 1.300-1.320 | ±0.002 | X-ray crystallography |
| C-O (furan) | 1.360-1.380 | ±0.003 | X-ray crystallography |
| C=C (furan) | 1.340-1.360 | ±0.003 | X-ray crystallography |
| C-C (aromatic) | 1.390-1.420 | ±0.003 | X-ray crystallography |
| C-H | 1.080-1.090 | ±0.005 | DFT calculations |
The bond angle determinations provide crucial information about the molecular geometry and the influence of heteroatom incorporation on the overall structure. The oxygen-carbon-nitrogen angle in the oxazole ring typically measures between 103° and 106°, reflecting the geometric constraints imposed by the five-membered ring system and the electronic requirements of the heteroatoms [4] [8].
| Angle Type | Typical Value (°) | Standard Deviation | Reference Method |
|---|---|---|---|
| O-C-N (oxazole) | 103.8-105.2 | ±0.5 | X-ray crystallography |
| C-N-C (oxazole) | 110.5-112.8 | ±0.4 | X-ray crystallography |
| C-C-C (benzene) | 118.5-121.5 | ±0.3 | X-ray crystallography |
| O-C-C (furan) | 106.2-108.1 | ±0.4 | X-ray crystallography |
| C-C-C (furan) | 105.8-107.2 | ±0.3 | X-ray crystallography |
Density functional theory calculations consistently reproduce these experimental values with remarkable accuracy. The B3LYP functional with various basis sets, including 6-311++G(d,p) and 6-31G*, provides calculated bond lengths that typically differ from experimental values by less than 0.01 Å and bond angles that deviate by less than 1° [9] [10]. This excellent agreement validates the use of computational methods for predicting structural parameters in related compounds where experimental data may not be available.
The conformational characteristics of Furo[3,4-f] [2]benzoxazole are dominated by the planar nature of the fused ring system, which exhibits minimal conformational flexibility due to the rigid aromatic framework. The overall molecular geometry approaches perfect planarity, with root-mean-square deviations from the least-squares plane typically remaining below 0.02 Å [6] [7].
The planarity of the molecule is crucial for several important molecular properties, including electronic delocalization, intermolecular stacking interactions, and optical properties. The extended conjugation throughout the fused ring system creates a delocalized π-electron system that contributes to the molecule's electronic stability and potential applications in materials science [2].
Conformational analysis through density functional theory calculations reveals that the molecule exists in a single, well-defined minimum energy conformation corresponding to the planar arrangement. Potential energy surface scans confirm that significant deviations from planarity result in substantial energy penalties, typically exceeding 10 kcal/mol for rotations greater than 30° about key bonds [13] [14].
The molecular geometry is further characterized by the absence of rotatable bonds, as indicated by computational analysis, which contributes to the rigid nature of the structure [3]. This conformational rigidity has important implications for crystal packing behavior and intermolecular interactions in the solid state.
The crystallographic characteristics of Furo[3,4-f] [2]benzoxazole and related compounds reveal important insights into solid-state organization and intermolecular interactions. While specific crystallographic data for this exact compound may be limited, extensive studies of related benzoxazole derivatives provide valuable information about expected packing behavior and structural parameters [15] [16] [6].
| Crystallographic Parameter | Typical Values | Structural Significance |
|---|---|---|
| Space Group | P21/c, P-1, Pna21 | Determines molecular packing arrangement |
| Unit Cell Dimensions | a: 6-15 Å, b: 4-12 Å, c: 10-20 Å | Controls molecular orientation and density |
| Z Value | 2-8 | Number of molecules per unit cell |
| Density | 1.3-1.6 g/cm³ | Influences physical properties |
| π-π Stacking Distance | 3.4-3.8 Å | Critical for electronic properties |
Crystal packing analysis reveals that benzoxazole derivatives typically adopt herringbone or layered packing motifs, depending on the specific substitution pattern and intermolecular interaction preferences [6] [7] [17]. The planar nature of Furo[3,4-f] [2]benzoxazole suggests a strong propensity for π-π stacking interactions, which are commonly observed in related aromatic heterocycles.
Intermolecular interactions in benzoxazole crystals are typically dominated by weak hydrogen bonding (C-H···N, C-H···O), π-π stacking interactions, and van der Waals forces [6] [7] [18]. The presence of multiple heteroatoms in Furo[3,4-f] [2]benzoxazole provides additional opportunities for hydrogen bonding interactions, which may influence crystal stability and packing efficiency.
The crystal packing behavior has important implications for physical properties such as melting point, solubility, and electronic conductivity. Compounds with efficient π-π stacking arrangements often exhibit enhanced electronic properties due to improved orbital overlap between adjacent molecules [17] [19].
Comparative analysis with related benzoxazole derivatives provides valuable insights into the unique structural features of Furo[3,4-f] [2]benzoxazole and the influence of furan ring fusion on molecular properties. The systematic comparison includes other furobenzoxazole isomers and substituted benzoxazole derivatives.
| Compound | Molecular Formula | Key Structural Differences | Electronic Properties |
|---|---|---|---|
| Furo[3,4-f] [2]benzoxazole | C₉H₅NO₂ | Linear furan fusion at [3,4-f] | Extended conjugation |
| Furo[3,2-f] [2]benzoxazole | C₉H₅NO₂ | Angular furan fusion at [3,2-f] | Different electronic distribution |
| Furo[2,3-f] [2]benzoxazole | C₉H₅NO₂ | Alternative linear fusion at [2,3-f] | Modified orbital arrangement |
| 2-Phenylbenzoxazole | C₁₃H₉NO | Phenyl substituent at position 2 | Enhanced π-system |
| 2-Methylbenzoxazole | C₈H₇NO | Methyl substituent at position 2 | Reduced conjugation |
The [3,4-f] fusion pattern in Furo[3,4-f] [2]benzoxazole creates a unique linear extension of the aromatic system that distinguishes it from angular fusion patterns observed in other isomers. This linear arrangement promotes extended conjugation throughout the molecule and may result in enhanced electronic delocalization compared to angular fusion patterns [20] [21] [22].
Structural comparison reveals that the introduction of the furan ring significantly influences the overall molecular dimensions and electronic properties. The additional oxygen heteroatom provides additional sites for intermolecular interactions and may influence crystal packing behavior compared to simple benzoxazole derivatives [3].
The molecular planarity and rigidity of Furo[3,4-f] [2]benzoxazole are enhanced compared to substituted benzoxazole derivatives, which may exhibit some conformational flexibility around substituent bonds. This increased rigidity has important implications for applications requiring well-defined molecular geometry and electronic properties [24] [25].